Tetrapentylammonium bromide

Descripción general

Descripción

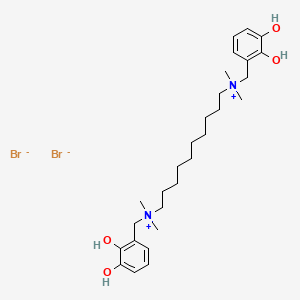

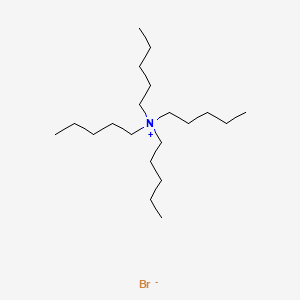

Tetrapentylammonium bromide is a quaternary ammonium bromide, with pentyl chains and a bromide counter-ion . It is widely used as an ion-pair reagent in analytical applications and as a phase transfer catalyst .

Synthesis Analysis

The synthesis of new quaternary ammonium salts with anions of gibberellic acid, a common plant growth regulator from the gibberellin group, or l-tryptophan, an important precursor of auxin biosynthesis, has been described . The surface-active tetrapentylammonium ion and natural substances such as acetylcholine, choline, and quinine were the sources of cations .Molecular Structure Analysis

The molecular formula of Tetrapentylammonium bromide is C20H44BrN . It has an average mass of 378.474 Da and a monoisotopic mass of 377.265717 Da .Chemical Reactions Analysis

Tetrapentylammonium bromide can be used as a versatile structure-directing agent for the synthesis of Zeolite-like heterobimetallic cyanide frameworks . It can also act as an alkylating agent for rhodium (I)-catalyzed alkylation reaction of benzylic amines .Physical And Chemical Properties Analysis

Tetrapentylammonium bromide has a melting point of 100-101 °C (lit.) . It is soluble in water . It is a white shiny flake .Aplicaciones Científicas De Investigación

Synthesis of Zeolite-like Heterobimetallic Cyanide Frameworks

Tetrapentylammonium bromide serves as a structure-directing agent in the synthesis of zeolite-like heterobimetallic cyanide frameworks . These frameworks are of interest due to their potential applications in gas storage, separation technologies, and catalysis.

Alkylation of Azaheterocycles

In organic chemistry, Tetrapentylammonium bromide is used as an alkylating agent . It facilitates the alkylation reaction of benzylic amines and for N-alkylation of azaheterocycles . This process is crucial for the modification of molecules to enhance their pharmacological properties.

Phase-Transfer Catalyst in Organic Synthesis

Although the search results primarily mention Tetrabutylammonium bromide (TBAB), it’s worth noting that Tetrapentylammonium bromide can also act as a phase-transfer catalyst in various organic synthesis reactions . This includes alkylation, oxidation, reduction, and esterification processes, which are fundamental in creating a wide range of organic compounds.

Extraction and Separation of Bioactive Compounds

Tetrapentylammonium bromide-based deep eutectic solvents have been used for the extraction and separation of bioactive compounds like dihydromyricetin from plant sources . This method is valued for its green chemistry approach, offering a more environmentally friendly alternative to traditional solvents.

Drug Solubility Enhancement

The compound has been studied for its ability to enhance the aqueous solubility of sparingly soluble drugs . Improving drug solubility is a significant challenge in pharmaceutical development, and Tetrapentylammonium bromide offers a promising solution.

Inhibitory Efficiency Against Xanthine Oxidase

Research has shown that Tetrapentylammonium bromide-based systems can extract compounds with inhibitory efficiency against xanthine oxidase . This enzyme is a target for the treatment of conditions like gout, and inhibitors can be valuable therapeutic agents.

Safety And Hazards

Propiedades

IUPAC Name |

tetrapentylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H44N.BrH/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4;/h5-20H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPALIFXDWQTXKS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC[N+](CCCCC)(CCCCC)CCCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15959-61-2 (Parent) | |

| Record name | 1-Pentanaminium, N,N,N-tripentyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000866977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40883596 | |

| Record name | 1-Pentanaminium, N,N,N-tripentyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic flakes; [Acros Organics MSDS] | |

| Record name | Tetrapentylammonium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19859 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Tetrapentylammonium bromide | |

CAS RN |

866-97-7 | |

| Record name | Tetrapentylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentanaminium, N,N,N-tripentyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000866977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentanaminium, N,N,N-tripentyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Pentanaminium, N,N,N-tripentyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrapentylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of tetrapentylammonium bromide?

A1: Tetrapentylammonium bromide has the molecular formula C20H44BrN and a molecular weight of 378.5 g/mol.

Q2: Are there any spectroscopic data available for tetrapentylammonium bromide?

A2: While specific spectroscopic data is not presented in the provided abstracts, FTIR spectroscopy was used to study the ion-solvent interactions of tetrapentylammonium bromide in acrylonitrile solutions. []

Q3: What is the solubility of tetrapentylammonium bromide in different solvents?

A3: Tetrapentylammonium bromide has been studied in a variety of solvents including water [, ], formamide [], ethylene glycol [], acetonitrile [, , ], 2-propanol [], N,N-dimethylformamide [, ], ethyl methyl ketone [, ], and 2-ethoxyethanol. [, , ] Specific solubility data would require consulting the full research articles.

Q4: Has tetrapentylammonium bromide been used in any specific applications due to its material properties?

A4: Tetrapentylammonium bromide has been investigated as a phase transfer catalyst in the derivatization of beta-oestradiol with pyrenesulphonyl chloride for HPLC analysis. []

Q5: How does tetrapentylammonium bromide interact with water at a molecular level?

A5: Studies suggest that the solvation of large tetraalkylammonium ions like tetrapentylammonium bromide in water involves less water orientational ordering compared to smaller solutes, resulting in smaller fluctuations in water-water pair energy and reduced heat capacity of hydration. [] This suggests a disruption of the hydrogen bond network of water.

Q6: Does tetrapentylammonium bromide show any biological activity?

A6: Research indicates that tetrapentylammonium bromide can inhibit myocardial contractile performance by potentially opening myocardial ATP-sensitive K+ channels. This effect appears to be mediated by an endothelium-derived factor. []

Q7: How does the carbon chain length of tetraalkylammonium bromides affect their interaction with methane hydrate?

A7: Studies show that increasing the carbon chain length from tetramethylammonium bromide to tetrapentylammonium bromide enhances the thermodynamic stability of methane hydrate by shifting the phase equilibria of the semiclathrate hydrates to a lower pressure and higher temperature zone. []

Q8: What analytical techniques have been employed to study tetrapentylammonium bromide?

A8: Several techniques were utilized to investigate tetrapentylammonium bromide including ultrasonic velocity measurements, viscosity measurements, density measurements, small-angle neutron scattering, FTIR spectroscopy, nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC). [, , , , , ]

Q9: How is tetrapentylammonium bromide quantified in different matrices?

A9: While specific quantification methods are not detailed in the abstracts, tetrapentylammonium bromide has been studied using various analytical techniques in different matrices like acrylonitrile solutions [] and biological samples like serum. []

Q10: Have computational methods been used to study tetrapentylammonium bromide?

A10: Yes, both Hypernetted Chain (HNC) calculations and Brownian Dynamics simulations were employed to study the structure of nonaqueous electrolyte solutions containing tetrapentylammonium bromide and to analyze small-angle neutron scattering data. []

Q11: What are some other areas of research involving tetrapentylammonium bromide?

A11: Additional research areas include investigating the effect of tetrapentylammonium bromide on the drainage of thin liquid films stabilized by ionic surfactants, [] exploring its use in ion-pair extraction polarography for determining organic bases, [] and studying its impact on the pore size of endogenous channels in Xenopus oocytes. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,5S,8S)-2,6,10,10-tetramethyltricyclo[6.3.0.01,5]undec-6-ene](/img/structure/B1205752.png)